N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide
Description
N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide is a synthetic small molecule characterized by a central benzamide scaffold substituted with a phenoxy group at the para position and a 5-oxopyrrolidin-3-yl moiety at the amide nitrogen. The pyrrolidinone ring introduces a polar, electron-withdrawing group that may influence solubility, metabolic stability, and target engagement compared to related compounds with piperazine or piperidine substituents .
Properties
IUPAC Name |
N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16-10-13(11-18-16)19-17(21)12-6-8-15(9-7-12)22-14-4-2-1-3-5-14/h1-9,13H,10-11H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCGFFQBKMPBCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide typically involves the reaction of 4-phenoxybenzoic acid with 3-aminopyrrolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating automated systems for reaction monitoring and control. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or H2O2 in an organic solvent.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyrrolidinones.
Scientific Research Applications
N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways or signal transduction processes, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Target Affinity
The following table compares N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide with key structural analogs from the evidence:
Key Observations :
- Potency: The piperazine-based compounds (e.g., 11e, 12b) exhibit sub-nanomolar κ-opioid receptor antagonism, attributed to optimal steric and electronic interactions with the receptor’s hydrophobic pocket . The pyrrolidinone group in the target compound may reduce potency due to decreased basicity compared to piperazine’s secondary amine, which is critical for receptor hydrogen bonding .
- Selectivity: Piperazine derivatives like 12b achieve >100-fold selectivity for κ over μ and δ receptors. The pyrrolidinone’s rigidity and polarity could alter selectivity by preventing off-target interactions .
- Log BB : Most analogs exhibit log BB values between -0.57 (JDTic) and 0.20, suggesting moderate blood-brain barrier (BBB) penetration. The target compound’s log BB is predicted to fall within this range, making it suitable for CNS applications .
Structural-Activity Relationship (SAR) Insights
- Phenoxy Group Modifications: Chlorination or methoxy substitution on the phenoxy ring (e.g., 12b, 12c) enhances κ receptor affinity by increasing lipophilicity and π-π stacking . The unsubstituted phenoxy group in the target compound may reduce potency but improve metabolic stability.
- Amide Substituents: Piperazine and piperidine rings (e.g., 11e, Compound 10) confer high receptor engagement via nitrogen lone-pair interactions.
- Stereochemistry : Chiral centers in analogs like 12j–l ([α]D values: +60° to +76°) significantly impact activity. The target compound’s stereochemistry (if present) would require optimization for target selectivity .
Biological Activity
N-(5-oxopyrrolidin-3-yl)-4-phenoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and relevant research findings.
Target Receptors and Enzymes
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Pyrrolidine derivatives are known to bind with high affinity to multiple receptors, which can lead to either inhibition or activation of these targets, resulting in downstream biological effects.
Biochemical Pathways
The specific biochemical pathways influenced by this compound are still under investigation. However, similar compounds have been shown to affect a variety of pathways related to cell signaling, apoptosis, and metabolic processes. This suggests that this compound may also modulate these pathways .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. In vitro assays demonstrated significant cytotoxic effects against A549 human lung adenocarcinoma cells. For instance, compounds structurally related to this compound exhibited dose-dependent reductions in cell viability .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | A549 | 100 | Significant cytotoxicity observed |
| Compound A | A549 | 66 | More potent than control |
| Compound B | HSAEC1-KT | 80 | Low cytotoxicity on non-cancerous cells |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus and other pathogens. The compound's structural features contribute to its ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes .
Case Studies
-
Anticancer Efficacy Study
A study evaluated the cytotoxic effects of various 5-oxopyrrolidine derivatives on A549 cells compared to standard chemotherapeutics like cisplatin. The results indicated that certain derivatives had comparable or superior efficacy while exhibiting lower toxicity towards non-cancerous cells . -
Antimicrobial Resistance Research
Another investigation focused on the antimicrobial properties of this compound against resistant strains. The findings revealed that this compound could serve as a lead for developing new antibiotics targeting resistant bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
